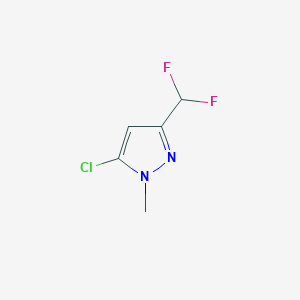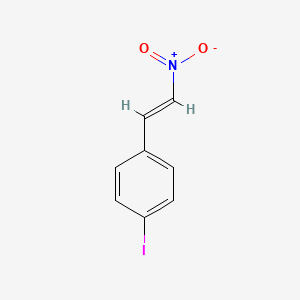
(E)-1-iodo-4-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-iodo-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-iodo-4-(2-nitrovinyl)benzene typically involves the reaction of 4-iodobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-iodo-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (E)-1-amino-4-(2-nitrovinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or other functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
(E)-1-iodo-4-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-1-iodo-4-(2-nitrovinyl)benzene depends on the specific application. For example, in antimicrobial applications, the nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. In organic synthesis, the iodine atom and nitrovinyl group provide reactive sites for further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-bromo-4-(2-nitrovinyl)benzene
- (E)-1-chloro-4-(2-nitrovinyl)benzene
- (E)-1-fluoro-4-(2-nitrovinyl)benzene
Uniqueness
(E)-1-iodo-4-(2-nitrovinyl)benzene is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing various functional groups onto the benzene ring. Additionally, the nitrovinyl group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
Propiedades
Número CAS |
5153-72-0 |
|---|---|
Fórmula molecular |
C8H6INO2 |
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
1-iodo-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6INO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ |
Clave InChI |
PNICDNUSJRQMNP-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])I |
SMILES canónico |
C1=CC(=CC=C1C=C[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
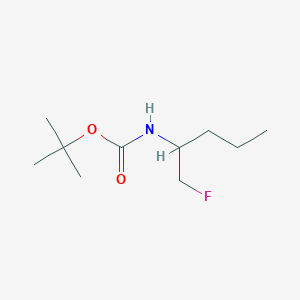
![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)

![[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)
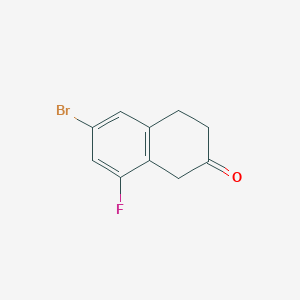
![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)
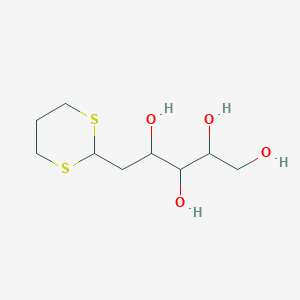
![2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B12289394.png)
